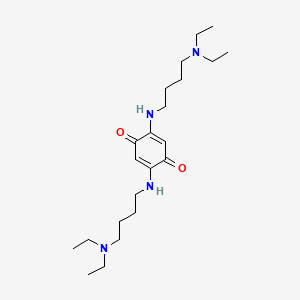
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- is a synthetic organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is notable for its unique structure, which includes two diethylamino butyl groups attached to the quinone core. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
准备方法
合成路线和反应条件
对苯醌, 2,5-双((4-(二乙基氨基)丁基)氨基)- 的合成通常涉及多步有机反应。一种常见的方法是从制备醌核开始,然后引入二乙基氨基丁基。反应条件通常需要使用强酸或强碱、高温和特定催化剂,以确保所需的取代反应有效地进行。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型化学反应器,其中反应条件被仔细控制以最大限度地提高产率和纯度。使用连续流动反应器和先进的纯化技术(如色谱法)可以帮助获得适合各种应用的高质量产品。
化学反应分析
反应类型
对苯醌, 2,5-双((4-(二乙基氨基)丁基)氨基)- 会经历几种类型的化学反应,包括:
氧化: 醌核可以进一步氧化以形成更复杂的结构。
还原: 该化合物可以还原为氢醌衍生物。
取代: 在特定条件下,二乙基氨基丁基可以被其他官能团取代。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷基化剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生更复杂的醌衍生物,而还原通常会产生氢醌化合物。
科学研究应用
对苯醌, 2,5-双((4-(二乙基氨基)丁基)氨基)- 在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂以及各种化学反应中的催化剂。
生物学: 研究其对细胞过程的潜在影响以及作为生化分析中的探针。
医学: 研究其潜在的治疗特性,包括抗癌和抗菌活性。
工业: 用于生产染料、聚合物和其他先进材料。
作用机理
对苯醌, 2,5-双((4-(二乙基氨基)丁基)氨基)- 发挥其作用的机制涉及与各种分子靶标的相互作用。醌核可以参与氧化还原反应,影响细胞氧化应激和信号通路。二乙基氨基丁基可以增强化合物与生物膜和蛋白质相互作用的能力,调节其功能。
作用机制
The mechanism by which p-Benzoquinone, 2,5-bis((4-(diethylamino)butyl)amino)- exerts its effects involves interactions with various molecular targets. The quinone core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The diethylamino butyl groups may enhance the compound’s ability to interact with biological membranes and proteins, modulating their function.
相似化合物的比较
类似化合物
2,5-二叔丁基-对苯醌: 另一种醌衍生物,具有叔丁基而不是二乙基氨基丁基。
叔丁基对苯醌: 一种更简单的醌,具有一个叔丁基。
独特性
对苯醌, 2,5-双((4-(二乙基氨基)丁基)氨基)- 由于其特定的取代模式而独一无二,该模式赋予了它独特的化学和物理性质。这种独特性使其在其他醌衍生物可能没有那么有效的专门应用中具有价值。
属性
CAS 编号 |
102944-92-3 |
|---|---|
分子式 |
C22H40N4O2 |
分子量 |
392.6 g/mol |
IUPAC 名称 |
2,5-bis[4-(diethylamino)butylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H40N4O2/c1-5-25(6-2)15-11-9-13-23-19-17-22(28)20(18-21(19)27)24-14-10-12-16-26(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3 |
InChI 键 |
UZHLVQRGGVYZCA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCCNC1=CC(=O)C(=CC1=O)NCCCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















